Ethyl 2-cyclobutylideneacetate
CAS No.: 27741-65-7
Cat. No.: VC2244048
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27741-65-7 |
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Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | ethyl 2-cyclobutylideneacetate |
Standard InChI | InChI=1S/C8H12O2/c1-2-10-8(9)6-7-4-3-5-7/h6H,2-5H2,1H3 |
Standard InChI Key | FGCGWHVDPBOFJE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C=C1CCC1 |
Canonical SMILES | CCOC(=O)C=C1CCC1 |
Introduction
Chemical Structure and Basic Properties
Ethyl 2-cyclobutylideneacetate features a cyclobutyl ring with an exocyclic double bond connected to an acetate moiety bearing an ethyl group. The compound's structure represents an interesting case of a strained cyclic system connected to an unsaturated ester functional group.
Molecular Structure
The molecular structure of ethyl 2-cyclobutylideneacetate consists of a four-membered cyclobutyl ring with an exocyclic double bond (cyclobutylidene group) attached to an acetate ester. The structural characteristics can be compared to similar compounds such as ethyl 2-[2-(hydroxymethyl)cyclobutylidene]acetate, which contains an additional hydroxymethyl group on the cyclobutyl ring . The cyclobutylidene group creates geometric possibilities for the compound, potentially existing in E or Z configurations similar to other cyclobutylidene derivatives.
Physical and Chemical Properties
Based on the properties of related compounds, ethyl 2-cyclobutylideneacetate is likely a colorless to pale yellow liquid at room temperature with a characteristic ester odor. Its solubility profile would indicate good solubility in common organic solvents such as ethanol, acetone, dichloromethane, and limited solubility in water. The compound contains multiple functional groups that contribute to its chemical reactivity, including the ester group and the carbon-carbon double bond.
Table 1. Predicted Physical Properties of Ethyl 2-cyclobutylideneacetate
Property | Predicted Value |
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Molecular Formula | C₈H₁₂O₂ |
Molecular Weight | Approximately 140.18 g/mol |
Physical State | Liquid at room temperature |
Boiling Point | Estimated 180-200°C |
Solubility | Soluble in organic solvents, poorly soluble in water |
Density | Approximately 0.95-1.05 g/cm³ |
Structural Characteristics and Isomerism
The structural characteristics of ethyl 2-cyclobutylideneacetate present several interesting aspects from a chemical perspective, particularly regarding its conformation and potential isomerism.
E/Z Isomerism
The exocyclic double bond in ethyl 2-cyclobutylideneacetate can potentially exist in either E or Z configurations, similar to other compounds with cyclobutylidene moieties. This geometric isomerism is observed in related compounds such as ethyl 2-[2-(hydroxymethyl)cyclobutylidene]acetate, which has been reported in both (2E) and (2Z) configurations . The potential for geometric isomerism adds complexity to the compound's structural characterization and may influence its chemical behavior in various reactions.
Synthesis Methods
The synthesis of ethyl 2-cyclobutylideneacetate can be approached through several methodologies based on synthetic procedures used for similar compounds.
Wittig Reaction Approach
One of the most viable synthetic routes would involve a Wittig reaction between cyclobutanone and an appropriate phosphorane reagent. This approach parallels synthetic methodologies used for similar unsaturated esters. The reaction would typically proceed through the following steps:
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Preparation of (ethoxycarbonylmethylene)triphenylphosphorane from triphenylphosphine and ethyl bromoacetate
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Reaction of the phosphorane with cyclobutanone
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Isolation and purification of the resulting ethyl 2-cyclobutylideneacetate
Esterification of Cyclobutylideneacetic Acid
An alternative synthetic approach might involve the esterification of cyclobutylideneacetic acid with ethanol. This method is comparable to the synthesis of ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, which involves an esterification step . The general procedure would include:
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Synthesis of cyclobutylideneacetic acid through appropriate methods
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Esterification with ethanol under acidic conditions or using coupling reagents
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Purification of the resulting ester product
Spectroscopic Characterization
The spectroscopic profile of ethyl 2-cyclobutylideneacetate would provide valuable information for its identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the spectroscopic data of related compounds, the ¹H NMR spectrum of ethyl 2-cyclobutylideneacetate would likely show characteristic signals including:
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A triplet around δ 1.2-1.3 ppm for the methyl protons of the ethyl group
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A quartet around δ 4.1-4.2 ppm for the methylene protons of the ethyl group
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Complex multiplets between δ 1.8-2.8 ppm corresponding to the cyclobutyl ring protons
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A distinctive signal around δ 5.5-6.5 ppm for the olefinic proton
The ¹³C NMR spectrum would show signals for the carbonyl carbon (around δ 165-170 ppm), the olefinic carbons (around δ 115-145 ppm), the cyclobutyl carbons (around δ 20-40 ppm), and the ethyl group carbons (around δ 14 and 60 ppm).
Infrared Spectroscopy
The IR spectrum would typically show characteristic absorption bands including:
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C=O stretching around 1710-1730 cm⁻¹ for the ester carbonyl
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C=C stretching around 1640-1660 cm⁻¹ for the olefinic bond
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C-O stretching around 1200-1250 cm⁻¹ for the ester C-O bond
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C-H stretching bands in the 2850-3000 cm⁻¹ region
Chemical Reactivity and Applications
The structural features of ethyl 2-cyclobutylideneacetate suggest several potential applications and reactivity patterns.
Reactivity Profile
Ethyl 2-cyclobutylideneacetate contains two primary reactive sites: the carbon-carbon double bond and the ester functional group. The reactivity of this compound would be comparable to α,β-unsaturated esters, which typically undergo:
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Michael addition reactions with nucleophiles
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Cycloaddition reactions, such as Diels-Alder reactions
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Reduction of either the C=C bond or the ester group
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Hydrolysis of the ester to the corresponding acid
The strained cyclobutyl ring could also participate in ring-opening reactions under certain conditions, similar to other cyclobutyl derivatives. This strain-induced reactivity could be exploited in specific synthetic applications.
Comparison with Related Compounds
To better understand ethyl 2-cyclobutylideneacetate, it is informative to compare it with structurally related compounds.
Hydroxymethyl Derivative
Ethyl 2-[2-(hydroxymethyl)cyclobutylidene]acetate, a close structural analog, has a molecular weight of 170.21 g/mol and a molecular formula of C₉H₁₄O₃ . The additional hydroxymethyl group provides this derivative with enhanced hydrogen bonding capability compared to the unsubstituted ethyl 2-cyclobutylideneacetate. This structural difference would affect solubility, reactivity, and potential applications.
Comparison with Cyclopentyl Analogs
Ethyl 2-[cyclopentyl(ethyl)amino]acetate represents a different structural motif with a five-membered ring instead of a four-membered ring . The cyclopentyl derivative lacks the exocyclic double bond and contains an amino functionality, resulting in significantly different chemical properties and applications. While the cyclobutyl compound would exhibit characteristics associated with strained ring systems and unsaturation, the cyclopentyl analog would demonstrate properties typical of saturated cyclic amines.
Future Research Directions
The study of ethyl 2-cyclobutylideneacetate opens several avenues for future research and development.
Synthetic Methodologies
Further investigation into efficient and stereoselective synthesis methods for ethyl 2-cyclobutylideneacetate would be valuable. Development of catalytic approaches that control the E/Z selectivity of the exocyclic double bond formation would enhance the compound's utility in stereoselective synthesis.
Structure-Activity Relationships
Systematic studies on the relationship between structural modifications of the cyclobutylidene scaffold and the resulting properties could lead to the design of derivatives with enhanced properties for specific applications. Such structure-activity relationship studies would be particularly valuable in pharmaceutical research where cyclobutane-containing compounds have shown promising biological activities.
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